3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

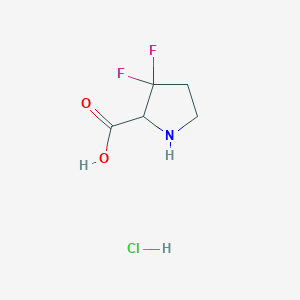

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO2 . It is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid . This compound is commonly used as a building block in medicinal chemistry .

Synthesis Analysis

3,3-Difluoropyrrolidine hydrochloride is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . It can be used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . It can also be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, with two fluorine atoms attached to the 3rd carbon atom, and a carboxylic acid group attached to the 2nd carbon atom . The hydrochloride indicates that the amine group in the pyrrolidine ring is protonated .Chemical Reactions Analysis

As a building block in medicinal chemistry, 3,3-Difluoropyrrolidine hydrochloride can be used to introduce the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .Physical and Chemical Properties Analysis

The molecular weight of this compound is 187.57 . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a versatile intermediate in the synthesis of biologically active compounds due to its unique chemical structure. A notable study demonstrates a straightforward synthesis of this compound starting from commercially available 2-chloro-2,2-difluoroacetic acid. This process involves a series of reactions including reductive nitromethylation and catalytic hydrogenation/cyclization, culminating in the production of 3,3-difluoropyrrolidine hydrochloride with high yield and purity (Wei, Makowski, & Rutherford, 2012).

Application in Fluorination Reactions

The compound plays a critical role in fluorination reactions, which are pivotal in the pharmaceutical and agrochemical industries. For instance, 3,3-difluoro-1,2-diphenylcyclopropene, a related fluorination reagent, has been used for the deoxyfluorination of carboxylic acids to afford acyl fluorides. This method showcases the compound's potential in enabling the transformation of various carboxylic acids to their corresponding acyl fluorides under neutral conditions (Wang, Wang, Huang, Ni, & Hu, 2021).

Insecticidal Activity

Additionally, derivatives of 3,3-difluoropyrrolidine have shown potential in the development of insecticides. A study on 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, which contains a pyridine ring often used in pesticide discovery, indicates that compounds with 3,3-difluoropyrrolidine structures may exhibit insecticidal activity, suggesting its importance in the synthesis of new agrochemicals (Liu, Feng, Liu, & Zhang, 2006).

Coordination Polymers and Luminescent Probes

In the field of material science, coordination polymers containing difluoropyrrolidine units have been explored for their unique properties. For example, heterometallic coordination polymers with 1D channels have been synthesized using pyridine-2,6-dicarboxylic acid and lanthanide metals, showing significant potential as selective luminescent probes for metal ions such as Zn2+. This highlights the compound's utility in the development of advanced materials for sensing applications (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).

Safety and Hazards

The safety information available indicates that 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be used as a building block in the synthesis of various pharmaceutical compounds .

Mode of Action

It is used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .

Result of Action

It is primarily used as a building block in the synthesis of various pharmaceutical compounds .

Action Environment

It is known that the compound is hygroscopic and should be stored in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK). These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity . This inhibition can modulate various biochemical pathways, making the compound valuable for therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, the compound can enhance insulin secretion and improve glucose tolerance, which is beneficial in the treatment of diabetes . Additionally, its interaction with DLK can affect neuronal cell survival and regeneration, highlighting its potential in neurodegenerative disease research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of DPP-4 and DLK, leading to enzyme inhibition. This binding can result in conformational changes in the enzymes, reducing their catalytic activity and altering downstream signaling pathways . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes for several weeks, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination . The compound can also affect metabolic flux by altering the activity of enzymes involved in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria, where it affects cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mode of action and therapeutic potential.

Properties

IUPAC Name |

3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLCMJBDMOXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881265-73-1 | |

| Record name | 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2878634.png)

![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)

![(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2878637.png)

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)

![ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2878644.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2878653.png)

![(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM](/img/structure/B2878655.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)